
1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a tetrahydro-2-furanylmethyl group and an aldehyde functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1H-pyrrole-2-carbaldehyde with tetrahydro-2-furanylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrahydro-2-furanylmethyl group can undergo nucleophilic substitution reactions, where the furan ring can be opened or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The tetrahydro-2-furanylmethyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets.
相似化合物的比较
- 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxylic acid
- 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-methanol
- N-(Tetrahydro-2-furanylmethyl)-1-ethanamine
Uniqueness: 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a tetrahydro-2-furanylmethyl group and an aldehyde functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1,3,5,8,10H,2,4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUBDVNYZHNQCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589734 |
Source


|
| Record name | 1-[(Oxolan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932186-29-3 |
Source


|
| Record name | 1-[(Oxolan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
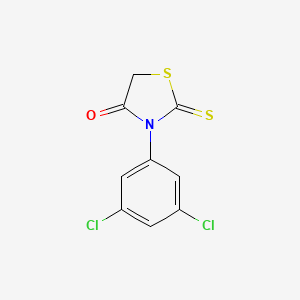
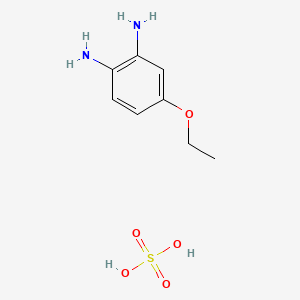
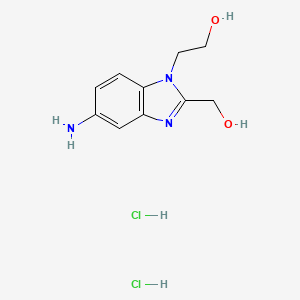
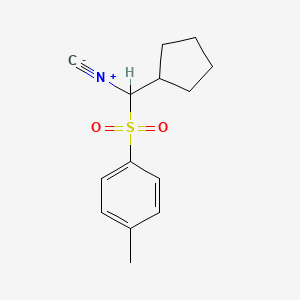
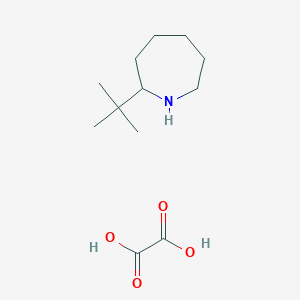
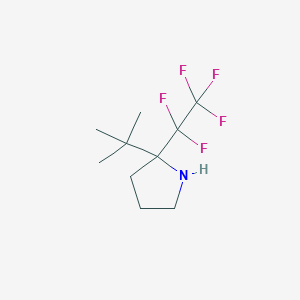
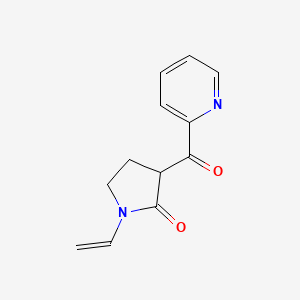
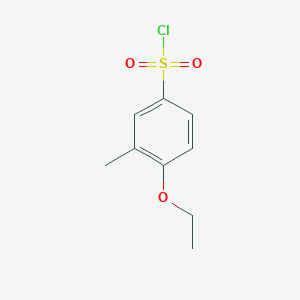
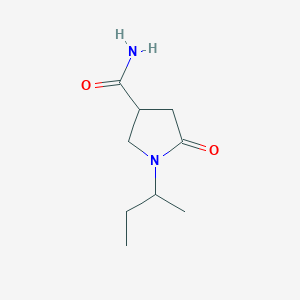
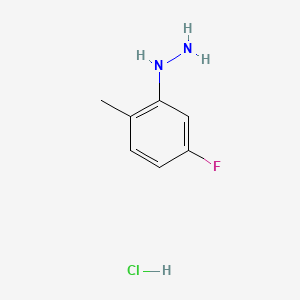
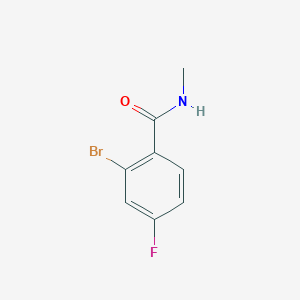
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)
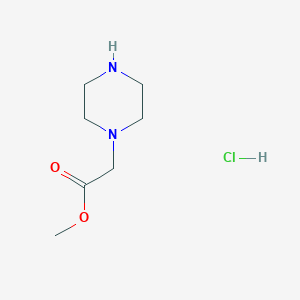
![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)
